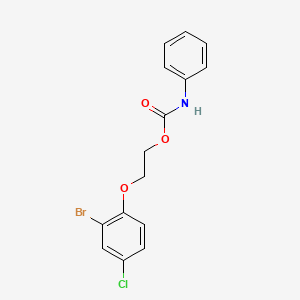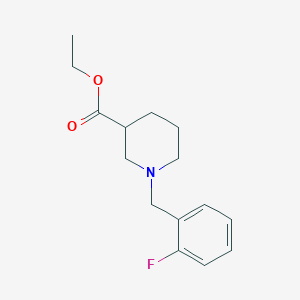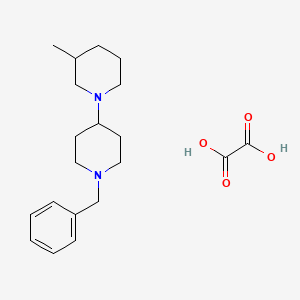
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide, also known as DTTC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has been shown to exhibit a photochromic effect, which means that it changes color when exposed to light. This effect is due to the reversible photoisomerization of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide between its closed form and open form. The closed form of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide is yellow, while the open form is colorless. This photochromic effect has potential applications in optical data storage and molecular switches.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, which makes it a promising candidate for biomedical applications such as drug delivery and bioimaging.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, its photochromic effect makes it a useful tool for optical studies. However, one of the limitations of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide is its limited solubility in common solvents, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide in scientific research. One potential direction is the development of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide-based organic semiconductors with improved performance for electronic devices. Another direction is the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide in biomedical applications such as drug delivery and bioimaging. Additionally, the photochromic effect of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide could be further explored for its potential applications in optical data storage and molecular switches.
In conclusion, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has shown significant potential in various scientific research applications. Its ease of synthesis and photochromic effect make it a useful tool for lab experiments, while its non-toxic and biocompatible properties make it a promising candidate for biomedical applications. Further research is needed to explore the full potential of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide in various fields.
Synthesis Methods
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide can be synthesized through a simple three-step process. The first step involves the condensation of anthranilic acid with thionyl chloride to form 2-chloroanthranilic acid. The second step involves the reaction of 2-chloroanthranilic acid with potassium phthalimide to form N-phthalimido-2-chloroanthranilic acid. Finally, the third step involves the reaction of N-phthalimido-2-chloroanthranilic acid with thiophene-2-carboxylic acid to form N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has shown potential in various scientific research applications. One of the most significant applications is in the field of organic electronics. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, light-emitting diodes, and transistors.
properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO3S/c21-17-12-4-1-2-5-13(12)18(22)15-10-11(7-8-14(15)17)20-19(23)16-6-3-9-24-16/h1-10H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRWCOMKYRSEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4931184.png)

![3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)

![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4931229.png)
![1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4931235.png)
![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)

![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)